Pivenfrine

Vue d'ensemble

Description

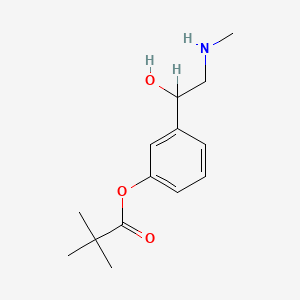

La Pivenfrine, également connue sous le nom de pivalylphényléphrine, est un agent sympathomimétique et mydriatique. Elle est principalement utilisée en ophtalmologie pour dilater les pupilles et comme décongestionnant. Le composé a une formule moléculaire de C14H21NO3 et une masse molaire de 251,326 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Pivenfrine peut être synthétisée par estérification de la phényléphrine avec l'acide pivalique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide chlorhydrique pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer une conversion complète des réactifs en produit ester souhaité.

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique des procédés d'estérification à grande échelle. Les réactifs, la phényléphrine et l'acide pivalique, sont mélangés dans un réacteur avec un catalyseur approprié. Le mélange est chauffé à la température requise et maintenu sous reflux jusqu'à ce que la réaction soit terminée. Le produit est ensuite purifié par distillation ou recristallisation pour obtenir de la this compound de haute pureté.

Analyse Des Réactions Chimiques

Types de réactions : La Pivenfrine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des quinones correspondantes ou d'autres dérivés oxydés.

Réduction : La réduction de la this compound peut conduire à la formation de dérivés d'amines réduites.

Substitution : La this compound peut subir des réactions de substitution nucléophile, où le groupe ester peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que des ions hydroxydes ou des amines peuvent être utilisés en conditions basiques.

Principaux produits formés :

Oxydation : Formation de quinones ou d'autres dérivés oxydés.

Réduction : Formation de dérivés d'amines réduites.

Substitution : Formation de dérivés de phényléphrine substitués.

4. Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme réactif en synthèse organique et comme composé modèle pour étudier les réactions d'estérification.

Biologie : Étudiée pour ses effets sur les récepteurs adrénergiques et son rôle dans la neurotransmission.

Médecine : Utilisée en ophtalmologie pour la dilatation des pupilles et comme décongestionnant dans les sprays nasaux.

Industrie : Employée dans la formulation de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés.

5. Mécanisme d'action

La this compound exerce ses effets en agissant comme un agoniste des récepteurs adrénergiques alpha-1. Cela conduit à l'activation du récepteur et à la vasoconstriction subséquente, entraînant une dilatation des pupilles et une décongestion. Les cibles moléculaires comprennent les récepteurs adrénergiques, et les voies impliquées sont liées au système nerveux sympathique .

Composés similaires :

Phényléphrine : Un composé étroitement apparenté possédant des propriétés sympathomimétiques similaires.

Épinéphrine : Un autre agoniste adrénergique ayant des applications plus larges en médecine d'urgence.

Norépinéphrine : Un neurotransmetteur ayant des cibles réceptrices similaires mais des effets physiologiques différents.

Unicité de la this compound : La this compound est unique par son utilisation spécifique comme agent mydriatique et sa structure estérifiée, qui la différencie des autres agonistes adrénergiques. Son estérification avec l'acide pivalique améliore sa lipophilie et sa stabilité, la rendant particulièrement efficace pour les applications ophtalmiques.

Applications De Recherche Scientifique

Ophthalmic Use

Pivenfrine's primary application is hypothesized to be in ophthalmology due to its ability to induce mydriasis (pupil dilation) and improve corneal permeability. This property could potentially enhance the effectiveness of ocular drug delivery systems.

- Mydriatic Agent : Similar to phenylephrine, this compound could be utilized during intraocular surgeries to maintain pupil dilation.

Cardiovascular Applications

Although not widely studied, this compound may have implications in managing cardiovascular conditions due to its sympathomimetic effects.

- Vasoconstrictive Properties : Like phenylephrine, this compound may exert vasoconstriction effects, which can be beneficial in treating hypotension or shock states.

Case Study: Ocular Drug Delivery

A study evaluating the efficacy of lipophilic esters in enhancing ocular drug delivery found that compounds with higher lipophilicity significantly improved corneal absorption rates. This suggests that this compound could similarly enhance the delivery of therapeutic agents in ophthalmic formulations .

Research on Sympathomimetics

Research on sympathomimetic agents like phenylephrine has demonstrated their effectiveness in various clinical scenarios, including managing anaphylaxis and cardiac arrest. The mechanisms of action involve stimulation of adrenergic receptors, leading to increased heart rate and vascular resistance . While these studies do not directly involve this compound, they highlight the pharmacological relevance of similar compounds.

Mécanisme D'action

Pivenfrine exerts its effects by acting as an agonist at alpha-1 adrenergic receptors. This leads to the activation of the receptor and subsequent vasoconstriction, resulting in pupil dilation and decongestion. The molecular targets include adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparaison Avec Des Composés Similaires

Phenylephrine: A closely related compound with similar sympathomimetic properties.

Epinephrine: Another adrenergic agonist with broader applications in emergency medicine.

Norepinephrine: A neurotransmitter with similar receptor targets but different physiological effects.

Uniqueness of Pivenfrine: this compound is unique in its specific use as a mydriatic agent and its ester structure, which differentiates it from other adrenergic agonists. Its esterification with pivalic acid enhances its lipophilicity and stability, making it particularly effective for ophthalmic applications.

Activité Biologique

Pivenfrine, a compound related to phenylephrine, is a pivalate ester that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally similar to phenylephrine but features a pivalate ester modification. This alteration enhances its lipophilicity, potentially improving its bioavailability and therapeutic efficacy compared to its parent compound. While this compound has not been extensively studied in clinical settings, its biological activities can be inferred from related compounds.

Pharmacological Properties

This compound acts primarily as a sympathomimetic agent, similar to phenylephrine. Its biological activity can be categorized into several key areas:

- Vasoconstriction : Like phenylephrine, this compound is expected to induce vasoconstriction by stimulating alpha-adrenergic receptors, leading to increased blood pressure and reduced nasal congestion.

- Ocular Effects : Due to its sympathomimetic properties, it may also be effective in ophthalmic applications, such as pupil dilation and reducing intraocular pressure in glaucoma management.

The primary mechanism of action for this compound involves the activation of adrenergic receptors. The compound is believed to exert its effects through:

- Alpha-1 Adrenergic Receptor Agonism : This interaction leads to vasoconstriction and increased peripheral resistance.

- Beta-Adrenergic Receptor Modulation : Although less studied, potential interactions with beta receptors may contribute to its overall pharmacological profile.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Propriétés

IUPAC Name |

[3-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)13(17)18-11-7-5-6-10(8-11)12(16)9-15-4/h5-8,12,15-16H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCAWJLMFJKICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=CC(=C1)C(CNC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867279 | |

| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71206-88-7, 67577-23-5 | |

| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71206-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivenfrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067577235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivalylphenylephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071206887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIVENFRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB4XQ0T71U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.